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Compound of Interest

Compound Name: MS48107

Cat. No.: B1193142

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MS48107, a potent and selective positive
allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), with its parent
compound, ogerin, and other analogs. The presented data is sourced from the seminal study
by Yu et al. (2019) in the Journal of Medicinal Chemistry, which details the discovery and
characterization of MS48107.[1][2][3]

GPR68, also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1), is a proton-
sensing receptor implicated in a variety of physiological and pathological processes, including
pH homeostasis, inflammation, and tumor growth.[1] Allosteric modulators like MS48107 offer a
nuanced approach to targeting this receptor by fine-tuning its response to the endogenous
ligand (protons) rather than directly activating or inhibiting it.

Comparative Analysis of Allosteric Activity

MS48107 was developed through a comprehensive structure-activity relationship (SAR) study
based on the scaffold of ogerin, the first-discovered small-molecule PAM for GPR68.[1] The key
parameters defining the allosteric activity of these compounds are summarized in the table
below. The data reveals that MS48107 exhibits a 33-fold increase in overall allosteric activity
compared to ogerin.
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Allosteric Allosteric Affinity Efficacy
Compound Activity Affinity (- Cooperativity Cooperativity

(log(ap/KB)) log(KB)) (log(a)) (log(B))
MS48107

6.83 £ 0.05 4.81 +0.08 1.67 £0.10 0.35+0.03
(Compound 71)
Ogerin

5.31 £ 0.05 4.75 £ 0.05 0.35+0.06 0.21 £0.02
(Compound 1)
Compound 23 543 +0.04 4.88 £ 0.04 0.31 +0.05 0.24 £ 0.02
Compound 25 5.19 + 0.03 3.69+0.12 1.15+0.14 0.35+0.03

Data sourced from Yu et al., 2019. Allosteric parameters were determined using a Gs-cAMP
functional assay in HEK293 cells stably expressing human GPR68.

GPR68 Signaling Pathway and Allosteric Modulation

The following diagram illustrates the canonical GPR68 signaling pathway upon activation by
protons and its positive allosteric modulation by compounds like MS48107.

Click to download full resolution via product page

GPR68 signaling and positive allosteric modulation.

Experimental Protocols
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The allosteric activity of MS48107 and its analogs was rigorously characterized using a cell-
based functional assay. The following provides a detailed methodology based on the work of
Yu et al., 2019.

1. Cell Culture and Transfection:
e Cell Line: Human Embryonic Kidney (HEK293) cells were used.
o Transfection: Cells were stably transfected with a plasmid encoding human GPR68.

o Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM)
supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 pg/mL
streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Gs-cAMP Functional Assay:

e Principle: This assay measures the intracellular accumulation of cyclic adenosine
monophosphate (CAMP), a second messenger produced upon the activation of the Gs alpha
subunit of the G protein coupled to GPR68.

e Procedure:

[¢]

HEK293-hGPR68 cells were seeded into 384-well plates.

o The cells were then incubated with varying concentrations of the test compounds (e.qg.,
MS48107, ogerin) or vehicle control.

o Arange of proton concentrations (achieved by adjusting the pH of the assay buffer) were
then added to the wells.

o The intracellular cAMP levels were measured using a commercial CAMP assay kit (e.g.,
LANCE Ultra cAMP Kkit).

o Data Analysis: The resulting concentration-response curves for protons in the absence and
presence of the allosteric modulators were fitted to the allosteric operational model to
determine the allosteric parameters: KB (allosteric ligand's equilibrium dissociation constant),
a (cooperativity factor for agonist affinity), and (3 (cooperativity factor for agonist efficacy).
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Experimental Workflow

The logical flow of the experimental process to determine and verify the allosteric activity of a
compound like MS48107 is depicted in the diagram below.
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Workflow for allosteric activity determination.
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Selectivity Profile

An important aspect of a valuable chemical probe is its selectivity. MS48107 was profiled
against a panel of closely related proton-sensing GPCRs and other common drug targets. It
demonstrated high selectivity for GPR68, with no significant activity at GPR4 and GPR65.
While it showed moderate binding affinity for the 5-HT2B receptor (Ki = 219 nM) and weak
agonist activity at MT1 and MT2 receptors, its potent allosteric modulation of GPR68 remains
its primary and most significant pharmacological action.

In conclusion, the experimental data robustly supports the characterization of MS48107 as a
potent and selective positive allosteric modulator of GPRE8, representing a significant
improvement over its predecessor, ogerin. Its well-defined mechanism of action and selectivity
make it a valuable tool for researchers investigating the therapeutic potential of targeting the
GPRG68 receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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